molecular formula C13H20O B14587142 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one CAS No. 61185-12-4

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one

Katalognummer: B14587142
CAS-Nummer: 61185-12-4
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: QPAGUIBPTKTVJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of two methyl groups attached to the tenth carbon atom of the bicyclo[7.2.0]undecane framework, with a double bond at the fifth position and a ketone functional group at the second position. The molecular formula of this compound is C13H20O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.

    Formation of Double Bond: The double bond at the fifth position is introduced through dehydrogenation reactions.

    Ketone Formation: The ketone functional group at the second position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization and methylation reactions, followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5-ol: This compound has a similar bicyclic structure but differs in the presence of hydroxyl groups instead of a ketone.

    11,11-Dimethylbicyclo[6.2.1]undec-7-en-3-one: This compound has a different bicyclic framework and functional groups.

Uniqueness

10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is unique due to its specific arrangement of methyl groups, double bond, and ketone functional group, which confer distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

61185-12-4

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

10,10-dimethylbicyclo[7.2.0]undec-5-en-2-one

InChI

InChI=1S/C13H20O/c1-13(2)9-10-11(13)7-5-3-4-6-8-12(10)14/h3-4,10-11H,5-9H2,1-2H3

InChI-Schlüssel

QPAGUIBPTKTVJN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2C1CCC=CCCC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.